N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a diethylaminoethyl side chain, a dimethylsulfamoyl group, and an ethoxybenzo[d]thiazolyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, the benzamide core can be formed through a reaction with an appropriate amine under basic conditions.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the benzamide with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride.
Formation of the Ethoxybenzo[d]thiazolyl Moiety: This step involves the cyclization of an appropriate precursor to form the benzo[d]thiazole ring, followed by its attachment to the benzamide core.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl side chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the diethylaminoethyl side chain.
Reduction: Amines from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions of its functional groups with biological macromolecules. Its solubility in aqueous solutions makes it suitable for in vitro studies.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. The presence of the benzamide core and sulfonamide group suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors. For example, the benzamide core could bind to enzyme active sites, while the sulfonamide group might interact with protein binding pockets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
- N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the combination of its functional groups. The presence of both the ethoxybenzo[d]thiazolyl moiety and the dimethylsulfamoyl group provides distinct chemical properties and potential biological activities that are not found in simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2.ClH/c1-6-27(7-2)16-17-28(24-25-22-20(32-8-3)10-9-11-21(22)33-24)23(29)18-12-14-19(15-13-18)34(30,31)26(4)5;/h9-15H,6-8,16-17H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIPEXCIZNAFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.